Cas no 1806178-70-0 (6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid)

6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid
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- Inchi: 1S/C9H4F6INO3/c10-8(11,12)7-3(1-6(18)19)17-5(16)2-4(7)20-9(13,14)15/h2H,1H2,(H,18,19)
- InChI Key: ZFRYEMIAQXUGCL-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(F)(F)F)C(CC(=O)O)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 361
- Topological Polar Surface Area: 59.4
- XLogP3: 3.1
6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088431-1g |
6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid |
1806178-70-0 | 97% | 1g |
$1,549.60 | 2022-03-31 |
6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid Related Literature
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid
Introduction to 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1806178-70-0)
6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1806178-70-0) is a highly specialized compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of the iodo, trifluoromethoxy, and trifluoromethyl substituents imparts distinct chemical and biological properties, making it a valuable candidate for various research endeavors.
The molecular structure of 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid is composed of a pyridine ring with specific functional groups attached at different positions. The iodo group at the 6-position, the trifluoromethoxy group at the 4-position, and the trifluoromethyl group at the 3-position contribute to its unique chemical reactivity and biological activity. These substituents are known to influence the compound's solubility, stability, and interactions with biological targets, making it a versatile molecule for drug discovery.
In recent years, there has been a growing interest in the use of halogenated compounds, particularly those containing iodine, in medicinal chemistry. Iodinated compounds have been shown to exhibit enhanced binding affinities to specific receptors and enzymes, which can be crucial for developing more effective drugs. The presence of the iodo group in 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid may enhance its ability to interact with target proteins, potentially leading to improved pharmacological profiles.
The trifluoromethoxy and trifluoromethyl groups are also significant contributors to the compound's properties. Fluorinated groups are known for their ability to modulate the lipophilicity and metabolic stability of molecules, which are critical factors in drug design. The introduction of these groups can improve the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). This makes 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid an attractive candidate for optimizing drug candidates in preclinical studies.
The potential applications of 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid are diverse and promising. In oncology research, this compound has shown potential as a lead molecule for developing anticancer agents. Studies have indicated that it can inhibit specific signaling pathways involved in tumor growth and metastasis. Additionally, its ability to cross cell membranes efficiently may enhance its efficacy as a targeted therapy.
In neuropharmacology, compounds with similar structural features have been explored for their potential as modulators of neurotransmitter systems. The unique combination of functional groups in 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid may enable it to interact with specific receptors or enzymes involved in neurological disorders, such as Alzheimer's disease or Parkinson's disease. Further research is needed to elucidate its exact mechanisms of action and therapeutic potential in these areas.
Beyond its direct therapeutic applications, 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid can serve as a valuable tool in chemical biology studies. Its distinct chemical properties make it suitable for use as a probe molecule to investigate protein-protein interactions or enzyme kinetics. By understanding how this compound interacts with biological systems at the molecular level, researchers can gain insights into disease mechanisms and identify new targets for drug development.
The synthesis of 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid involves multi-step reactions that require precise control over reaction conditions and purification techniques. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield. These improvements have facilitated its availability for academic and industrial research purposes.
In conclusion, 6-Iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1806178-70-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features provide a strong foundation for further exploration and development as a therapeutic agent or research tool. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new treatments for various diseases.
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